molecular formula C19H15N3O3S B2824995 2-oxo-N-(4-phenylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide CAS No. 692761-84-5

2-oxo-N-(4-phenylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide

Cat. No. B2824995
CAS RN: 692761-84-5
M. Wt: 365.41
InChI Key: UNFMEAUHGQIKBU-UHFFFAOYSA-N
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Description

2-oxo-N-(4-phenylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide, also known as PDPB, is a chemical compound that has been widely studied for its potential applications in scientific research. PDPB is a sulfonamide derivative that has been shown to have a variety of biological effects, including the ability to inhibit certain enzymes and modulate cellular signaling pathways.

Scientific Research Applications

Synthesis and Polymer Applications

A novel sulfonated polybenzimidazole was synthesized for fuel cell applications, showing good solubility in DMSO, high thermal stability, and excellent mechanical properties. The cross-linked membranes prepared from these polymers exhibited improved water stability and radical oxidative stability without significantly changing the proton conductivity, making them highly suitable for fuel cell applications (Xu et al., 2007).

Hydrogen-Bonding in Polymer Blends

Polybenzimidazole blends with BTDA- and DSDA-based polyimides showed significant miscibility, with evidence of strong hydrogen-bonding interactions. These blends exhibited clear films, single glass transition temperatures at all compositions, and intermediate frequency shifts, indicating strong intermolecular interactions (Ahn et al., 1997).

Tumor-Associated Carbonic Anhydrase Inhibitors

Benzimidazole derivatives, including sulfonamide functionalities, demonstrated potent inhibitory activity against tumor-associated carbonic anhydrase IX and XII, showing potential for therapeutic applications in targeting cancer (Uslu et al., 2019).

Corrosion Inhibition

A synthesized benzimidazole derivative showed effective inhibition on the corrosion of aluminum alloy in acidic medium, suggesting its potential application in protecting metals from corrosion (Ehsani et al., 2014).

Proton Exchange Membranes

Sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups were developed for proton exchange membrane applications, exhibiting low water uptake, good mechanical properties, and excellent resistance to oxidation. These membranes demonstrated high conductivities and low methanol permeability, highlighting their utility in fuel cell technology (Liu et al., 2014).

Environmental Applications

A study on the microbial degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 revealed a novel pathway involving ipso-hydroxylation followed by fragmentation, indicating a microbial strategy to eliminate sulfonamides from the environment (Ricken et al., 2013).

properties

IUPAC Name

2-oxo-N-(4-phenylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-19-20-17-11-10-16(12-18(17)21-19)26(24,25)22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFMEAUHGQIKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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